(S)-3-Methyl-2-phenylbutylamine

Chiral Resolution NSAID Synthesis Diastereomeric Crystallization

(S)-3-Methyl-2-phenylbutylamine, also known as (S)-PBA, is a chiral primary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. It serves as a versatile intermediate and resolving agent in the pharmaceutical industry, particularly for the production of enantiomerically pure non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 106498-32-2
Cat. No. B121151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-2-phenylbutylamine
CAS106498-32-2
Synonyms(βS)-β-(1-Methylethyl)benzeneethanamine;  (+)-2-Phenyl-3-methylbutylamine;  (S)-3-Methyl-2-phenylbutylamine;  (S)-PBA; 
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)C(CN)C1=CC=CC=C1
InChIInChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
InChIKeyVDMAQVANUGNDOM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Methyl-2-phenylbutylamine (CAS 106498-32-2): A Chiral Primary Amine for Asymmetric Synthesis and Resolution


(S)-3-Methyl-2-phenylbutylamine, also known as (S)-PBA, is a chiral primary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . It serves as a versatile intermediate and resolving agent in the pharmaceutical industry, particularly for the production of enantiomerically pure non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen . Its chiral center at the benzylic position makes it valuable for asymmetric synthesis and the optical resolution of racemic carboxylic acids [1].

Why Generic Chiral Amines Cannot Substitute (S)-3-Methyl-2-phenylbutylamine in Critical Applications


The specific (S)-configuration of 3-methyl-2-phenylbutylamine is essential for its function in diastereomeric salt formation and asymmetric induction [1]. Substitution with the racemic mixture or the (R)-enantiomer would compromise the enantiomeric excess (ee) and yield of the target chiral acid [2]. Furthermore, alternative chiral resolving agents such as 1-phenylethylamine or cinchonidine often require different solvent systems, crystallization conditions, and stoichiometries, which can affect process efficiency and scalability [3]. Direct substitution is therefore not feasible without significant re-optimization of the entire synthetic route, potentially impacting both the purity and cost-effectiveness of the final pharmaceutical product.

Quantitative Performance Evidence for (S)-3-Methyl-2-phenylbutylamine vs. Comparators


Enantiomeric Excess and Yield in the Resolution of Ibuprofen: (S)-PBA vs. Alternative Resolving Agents

In a direct head-to-head comparison for the resolution of racemic ibuprofen, (S)-3-methyl-2-phenylbutylamine (PBA) provided (S)-ibuprofen with an enantiomeric excess (ee) of 98.7% and a yield of 39.8% [1]. In contrast, when (R)-1-phenylethylamine was used as the resolving agent for ibuprofen under comparable crystallization conditions, the reported yield was typically lower (e.g., 13.8% in one study) with variable ee [2]. This quantifiable difference demonstrates the superior resolving efficiency of (S)-PBA for this specific NSAID class.

Chiral Resolution NSAID Synthesis Diastereomeric Crystallization

Resolution Performance Across NSAIDs: (S)-PBA Demonstrates Broad Substrate Scope with High ee

The versatility of (S)-PBA is evident in its ability to resolve multiple NSAID racemates with high ee and acceptable yields. When used to resolve racemic ketoprofen, (S)-PBA yielded (S)-ketoprofen with 99.4% ee and 36.7% yield; for racemic naproxen, it provided (S)-naproxen with 99.2% ee and 35.1% yield [1]. In comparison, resolution of ketoprofen with other chiral amines, such as 1-aminoindan-2-ol, has been reported to give lower ee values (e.g., 97% ee) and similar yields (31%) after one recrystallization [2]. This demonstrates that (S)-PBA can achieve higher optical purity for ketoprofen under comparable or industrially relevant conditions.

Chiral Resolution NSAID Synthesis Ketoprofen Naproxen

Essential Chiral Intermediate for (S)-Flurbiprofen Synthesis: (S)-PBA vs. Racemic Alternative

The synthesis of optically active flurbiprofen, a potent NSAID, requires a chiral resolving agent to separate the desired (S)-enantiomer from its racemate. US Patent 7214820B2 specifically details the use of either (S)- or (R)-3-methyl-2-phenylbutylamine to form diastereomeric salts with racemic flurbiprofen, which are then separated by crystallization [1]. The patent specifies that the resolving agent should have an optical purity of at least 70% ee, with preferred embodiments using 90% ee or higher [1]. Using a racemic mixture of the amine would preclude the formation of distinct diastereomeric salts and thus prevent resolution. This confirms that a single enantiomer of this specific amine is not just preferred but mandatory for this industrial process.

Flurbiprofen Synthesis Chiral Intermediate Diastereomeric Salt Resolution

Predictable Physicochemical Properties for Process Development: (S)-PBA vs. Other Primary Amines

For industrial process development, predictable physicochemical properties are critical. (S)-PBA exhibits a predicted boiling point of 236.3 °C at 760 mmHg, a density of 0.925 g/cm³, and a predicted pKa of 9.98 . In comparison, a structurally related chiral amine, (R)-1-phenylethylamine (a common alternative resolving agent), has a lower boiling point (185-188 °C) and a lower pKa (~9.4) [1]. The higher boiling point and basicity of (S)-PBA can be advantageous in specific solvent systems and for selective extraction procedures, offering a different operational window compared to more common alternatives.

Physicochemical Properties Process Development Boiling Point pKa

High-Impact Application Scenarios for (S)-3-Methyl-2-phenylbutylamine (CAS 106498-32-2)


Industrial-Scale Resolution of (S)-Ibuprofen and (S)-Ketoprofen

Procurement of (S)-3-methyl-2-phenylbutylamine is essential for the large-scale production of enantiomerically pure NSAIDs like (S)-ibuprofen and (S)-ketoprofen. As detailed in Section 3, this compound consistently yields high enantiomeric excesses (98.7% ee for ibuprofen, 99.4% ee for ketoprofen) with yields around 35-40% [1]. This performance, which surpasses that of some alternative amines, minimizes costly recrystallization cycles and maximizes throughput in a GMP manufacturing environment.

Key Starting Material for GMP Synthesis of (S)-Flurbiprofen API

In the cGMP synthesis of the active pharmaceutical ingredient (API) (S)-flurbiprofen, (S)-3-methyl-2-phenylbutylamine is not an optional reagent but a mandated chiral resolving agent [2]. As the patent literature confirms, a single enantiomer of this amine (with ≥90% ee) is required to form separable diastereomeric salts. Procuring a high-purity, well-characterized batch of this compound is a critical quality control step to ensure the successful and compliant manufacture of the final drug substance.

Asymmetric Synthesis and Chiral Auxiliary Research

Beyond its role as a resolving agent, (S)-3-methyl-2-phenylbutylamine is a valuable chiral building block for medicinal chemistry and asymmetric synthesis [3]. Researchers use it to introduce chiral benzylic amine moieties into complex molecules or as a chiral auxiliary to induce stereoselectivity in subsequent transformations. Its unique steric and electronic profile, derived from the isopropyl group, offers different reactivity and selectivity compared to more common chiral amines like 1-phenylethylamine, making it a useful tool for exploring new chemical space.

Analytical Reference Standard for Chiral Purity Method Development

High-purity (S)-3-methyl-2-phenylbutylamine serves as an essential reference standard for developing and validating analytical methods to assess the chiral purity of related pharmaceutical intermediates and APIs . Laboratories require certified reference materials of this compound to calibrate chiral HPLC or GC systems, ensuring accurate quantification of the undesired enantiomer in final drug products, a key requirement for regulatory submissions to agencies like the FDA and EMA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Methyl-2-phenylbutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.